Adenine phosphate

Description

The exact mass of the compound this compound is 233.03139075 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

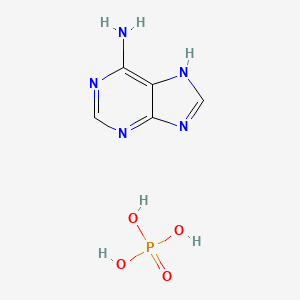

phosphoric acid;7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.H3O4P/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHNOBQMQBSRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200206 | |

| Record name | Adenine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52175-10-7, 70700-30-0 | |

| Record name | 1H-Purin-6-amine, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52175-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052175107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070700300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adenine phosphate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUT8S5GS8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of Adenine Phosphates in Cellular Energy Metabolism: A Technical Guide

Abstract: Adenine phosphates—adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP)—are fundamental to life, acting as the primary carriers of chemical energy within the cell. This technical guide provides an in-depth exploration of the core functions of these molecules in cellular energy metabolism. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of adenine phosphate biochemistry, including their synthesis, hydrolysis, and critical roles in regulating metabolic pathways. This document summarizes key quantitative data, details essential experimental protocols for their measurement, and provides visual representations of associated signaling pathways and workflows.

Introduction: The this compound System as the Cell's Energy Currency

Adenosine triphosphate (ATP) is widely recognized as the universal energy currency of the cell, providing a readily accessible source of energy for a vast array of cellular processes.[1][2][3] Composed of an adenine base, a ribose sugar, and three phosphate groups, the high-energy phosphoanhydride bonds of ATP store significant potential energy.[3][4] The hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi), or further to adenosine monophosphate (AMP), releases this energy to drive otherwise thermodynamically unfavorable reactions. The dynamic interplay between ATP, ADP, and AMP, governed by the cell's metabolic state, is crucial for maintaining energy homeostasis. This balance, often quantified as the cellular energy charge, dictates the flux through key metabolic pathways and is a critical indicator of cellular health.

Quantitative Analysis of the this compound Pool

The concentrations of ATP, ADP, and AMP, and their respective ratios, are tightly regulated and serve as sensitive indicators of the cell's energetic status. These parameters can vary depending on the cell type and metabolic conditions.

Intracellular Concentrations and Cellular Energy Charge

The "energy charge" is a concept that provides an index of the energy status of the cell. It is calculated from the concentrations of the three adenine nucleotides.

Formula for Cellular Energy Charge: Energy Charge = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP])

A high energy charge (typically between 0.7 and 0.95) indicates a state of high ATP availability, favoring anabolic (energy-consuming) pathways. Conversely, a low energy charge signals energy stress and activates catabolic (energy-producing) pathways.

| Parameter | Typical Range in Mammalian Cells | Reference |

| Intracellular ATP Concentration | 1 - 10 mM | |

| Intracellular ADP Concentration | 0.1 - 0.5 mM | |

| Intracellular AMP Concentration | 0.01 - 0.1 mM | |

| Cellular Energy Charge | 0.7 - 0.95 |

Table 1: Typical Intracellular Concentrations of Adenine Phosphates and Cellular Energy Charge in Mammalian Cells.

Thermodynamics of ATP Hydrolysis

The hydrolysis of ATP is a highly exergonic reaction, meaning it releases a significant amount of free energy. The standard free energy change (ΔG°') for this reaction is often cited, but the actual free energy change (ΔG) within the cell is considerably more negative due to the non-standard concentrations of reactants and products.

| Reaction | Standard Free Energy Change (ΔG°') | Physiological Free Energy Change (ΔG) | Reference |

| ATP + H₂O → ADP + Pi | -30.5 kJ/mol (-7.3 kcal/mol) | ~ -57 kJ/mol (~ -14 kcal/mol) | |

| ATP + H₂O → AMP + PPi | -45.6 kJ/mol (-10.9 kcal/mol) | Not commonly cited, but more exergonic than ATP to ADP hydrolysis. |

Table 2: Standard and Physiological Free Energy Changes for ATP Hydrolysis. Note: Physiological ΔG is an approximation and can vary with cellular conditions.

Core Metabolic Processes Involving Adenine Phosphates

The synthesis and utilization of ATP are central to cellular metabolism, occurring through three primary mechanisms: oxidative phosphorylation, substrate-level phosphorylation, and photophosphorylation (in photosynthetic organisms).

ATP Synthesis

-

Oxidative Phosphorylation: This is the primary mechanism for ATP production in aerobic organisms and takes place in the mitochondria. It involves the transfer of electrons from NADH and FADH₂ through the electron transport chain, creating a proton gradient that drives ATP synthase to produce ATP from ADP and Pi.

-

Substrate-Level Phosphorylation: This process involves the direct transfer of a phosphate group from a high-energy phosphorylated intermediate to ADP to form ATP. It occurs during glycolysis and the citric acid cycle.

ATP Utilization

ATP hydrolysis provides the energy for a multitude of cellular functions, including:

-

Muscle Contraction: The cyclical interaction of actin and myosin filaments is powered by ATP hydrolysis.

-

Active Transport: ATP-dependent pumps, such as the Na+/K+ ATPase, maintain ion gradients across cellular membranes.

-

Biosynthesis: The synthesis of macromolecules like DNA, RNA, and proteins requires energy input from ATP.

-

Signal Transduction: Phosphorylation of signaling proteins by kinases, which use ATP as the phosphate donor, is a fundamental mechanism of cellular communication.

Regulatory Role of Adenine Phosphates

The relative levels of ATP, ADP, and AMP act as critical allosteric regulators of key enzymes in metabolic pathways, ensuring that energy production is matched to cellular demand.

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial energy sensor that is activated by an increase in the AMP:ATP ratio, a hallmark of energy stress. Once activated, AMPK phosphorylates a variety of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and switch off anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

Caption: The AMP-Activated Protein Kinase (AMPK) Signaling Pathway.

Experimental Protocols

Accurate quantification of adenine phosphates is essential for studying cellular energy metabolism. The following are detailed methodologies for key experiments.

Luciferase-Based ATP Assay

This is a highly sensitive method for quantifying ATP based on the light-producing reaction of firefly luciferase.

Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light that is proportional to the ATP concentration.

Protocol:

-

Sample Preparation:

-

Culture cells to the desired density in a 96-well plate.

-

Prepare ATP standards of known concentrations.

-

Lyse the cells to release intracellular ATP using a suitable lysis buffer (e.g., containing a detergent like Triton X-100).

-

-

Assay Procedure:

-

Prepare an ATP detection cocktail containing luciferase, luciferin, and a suitable buffer.

-

Add the ATP detection cocktail to both the cell lysates and the ATP standards in a luminometer-compatible plate.

-

Incubate for a short period (e.g., 10 minutes) at room temperature to allow the reaction to stabilize.

-

-

Measurement:

-

Measure the luminescence of each sample using a luminometer.

-

Generate a standard curve by plotting the luminescence of the ATP standards against their concentrations.

-

Determine the ATP concentration in the cell lysates by interpolating their luminescence values on the standard curve.

-

Caption: Experimental Workflow for a Luciferase-Based ATP Assay.

HPLC for Adenine Nucleotide Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying ATP, ADP, and AMP in a single run.

Principle: Cell extracts are injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a mobile phase that allows for the separation of the different adenine nucleotides based on their polarity. The separated nucleotides are then detected and quantified using a UV detector.

Protocol:

-

Sample Preparation:

-

Rapidly quench cellular metabolism and extract nucleotides using a method such as perchloric acid extraction followed by neutralization.

-

Centrifuge the extract to remove precipitated proteins.

-

Filter the supernatant to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase (e.g., a phosphate buffer with an ion-pairing agent like tetrabutylammonium).

-

Inject a known volume of the prepared sample extract.

-

Run a gradient or isocratic elution to separate ATP, ADP, and AMP.

-

Detect the eluting nucleotides at a specific wavelength (typically 254 nm or 259 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to ATP, ADP, and AMP based on their retention times compared to known standards.

-

Quantify the concentration of each nucleotide by integrating the area under its respective peak and comparing it to a standard curve.

-

Conclusion and Future Directions

The this compound system is at the heart of cellular energy metabolism, serving not only as the primary energy currency but also as a critical regulator of metabolic pathways. The ability to accurately quantify ATP, ADP, and AMP and to understand their influence on signaling networks like the AMPK pathway is fundamental to research in cellular physiology, disease pathogenesis, and drug development. Future research will likely focus on the spatio-temporal dynamics of adenine phosphates within subcellular compartments and their role in the metabolic reprogramming observed in diseases such as cancer and neurodegeneration. Advanced techniques, such as genetically encoded fluorescent biosensors and stable isotope-based metabolic flux analysis, will be instrumental in unraveling the intricate details of this compound metabolism and its regulation.

References

Adenine Phosphate: A Cornerstone Precursor for Nucleotide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotides are the fundamental building blocks of nucleic acids, DNA and RNA, and are central to numerous cellular processes, including energy metabolism, signal transduction, and enzyme regulation. The synthesis of these vital molecules occurs through two primary pathways: de novo synthesis and salvage pathways. While de novo synthesis builds nucleotides from simpler precursor molecules, the salvage pathway recycles nucleobases and nucleosides generated from the degradation of nucleic acids. This guide focuses on the critical role of adenine and its phosphorylated derivatives as precursors in the salvage pathway, a process of significant interest in drug development and for understanding cellular metabolism in various physiological and pathological states.

The primary enzyme responsible for the direct conversion of adenine to adenosine monophosphate (AMP) is Adenine Phosphoribosyltransferase (APRT). This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, thereby channeling adenine into the nucleotide pool.[1] The efficiency and regulation of this pathway are crucial for maintaining cellular energy homeostasis and providing the necessary precursors for DNA and RNA synthesis. Understanding the intricacies of adenine salvage is paramount for researchers developing therapies targeting nucleotide metabolism, particularly in cancer and infectious diseases where proliferative rates are high.

The Adenine Salvage Pathway: A Central Hub in Nucleotide Metabolism

The adenine salvage pathway represents a vital and energy-efficient route for the synthesis of adenine nucleotides.[1] Unlike the multi-step and energetically demanding de novo purine synthesis pathway, the salvage pathway requires a single enzymatic step to convert the preformed base, adenine, directly into AMP.

The core reaction of the adenine salvage pathway is catalyzed by Adenine Phosphoribosyltransferase (APRT) and can be summarized as follows:

Adenine + 5-Phosphoribosyl-1-pyrophosphate (PRPP) → Adenosine Monophosphate (AMP) + Pyrophosphate (PPi)

Once synthesized, AMP can be further phosphorylated to adenosine diphosphate (ADP) and subsequently to adenosine triphosphate (ATP), the primary energy currency of the cell. Alternatively, AMP can be converted to other purine nucleotides, such as guanosine monophosphate (GMP), through a series of enzymatic reactions, thus contributing to the overall balance of the nucleotide pool.

The adenine salvage pathway is interconnected with other metabolic pathways, including the de novo purine synthesis pathway, the polyamine biosynthesis pathway (which can produce adenine as a by-product), and nucleotide degradation pathways. The interplay and regulation between these pathways ensure a constant and balanced supply of nucleotides for cellular needs.

Figure 1. The Adenine Salvage Pathway and its integration with cellular nucleotide metabolism.

Quantitative Data

The efficiency and contribution of the adenine salvage pathway to the overall nucleotide pool can be assessed through various quantitative measures, including enzyme kinetics and intracellular metabolite concentrations.

Table 1: Kinetic Parameters of Adenine Phosphoribosyltransferase (APRT)

This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) or turnover number (kcat) for APRT from different organisms with respect to its substrates, adenine and PRPP. These parameters are crucial for understanding the enzyme's affinity for its substrates and its catalytic efficiency.

| Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Leishmania donovani | Adenine | 1.1 ± 0.1 | 15.1 ± 0.4 s-1 (kcat) | [2] |

| Leishmania donovani | PRPP | 3.5 ± 0.3 | 15.1 ± 0.4 s-1 (kcat) | [2] |

| Trypanosoma brucei brucei (APRT1) | Adenine | 1.6 ± 0.3 | 2.5 ± 0.1 s-1 (kcat) | [3] |

| Trypanosoma brucei brucei (APRT1) | PRPP | 4.8 ± 0.9 | 2.5 ± 0.1 s-1 (kcat) |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, and ionic strength).

Table 2: Intracellular Concentrations of Adenine and Adenine Nucleotides

The intracellular concentrations of adenine and its phosphorylated derivatives provide a snapshot of the metabolic state of the cell and the relative importance of the salvage pathway. These concentrations can fluctuate significantly depending on the cell type, metabolic state, and extracellular conditions.

| Cell Type | Adenine (µM) | AMP (µM) | ADP (µM) | ATP (mM) | Reference |

| Human Erythrocytes | Not typically reported | 20 - 50 | 150 - 250 | 1.2 - 1.6 | |

| Mammalian Cells (general) | Variable | 5 - 50 | 50 - 500 | 2 - 8 | |

| Saccharomyces cerevisiae (anaerobic) | Not reported | ~1.0 | ~1.5 | ~2.5 |

Note: Concentrations are approximate and can vary widely between different studies and cell types. The concentration of free adenine is often low due to its rapid conversion to AMP by APRT.

Experimental Protocols

Accurate quantification of APRT activity and intracellular nucleotide pools is essential for studying adenine salvage. The following sections provide detailed methodologies for key experiments.

Protocol 1: Continuous Spectrophotometric Assay for APRT Activity

This assay continuously monitors the production of AMP by coupling it to the oxidation of NADH through a series of enzymatic reactions. The decrease in absorbance at 340 nm is proportional to the APRT activity.

Materials:

-

Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM dithiothreitol (DTT).

-

Substrate Solution: 10 mM Adenine, 10 mM PRPP in Assay Buffer.

-

Coupling Enzyme Mixture: In Assay Buffer, containing:

-

Myokinase (MK) (20 units/mL)

-

Pyruvate Kinase (PK) (10 units/mL)

-

Lactate Dehydrogenase (LDH) (15 units/mL)

-

Phosphoenolpyruvate (PEP) (5 mM)

-

NADH (0.3 mM)

-

-

Enzyme Sample: Purified APRT or cell lysate.

Procedure:

-

Prepare the reaction mixture in a cuvette by combining 500 µL of Assay Buffer, 100 µL of Coupling Enzyme Mixture, and 50 µL of the enzyme sample.

-

Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any endogenous AMP/ADP.

-

Initiate the reaction by adding 50 µL of the Substrate Solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One mole of AMP produced results in the oxidation of one mole of NADH.

Figure 2. Workflow for the continuous spectrophotometric assay of APRT activity.

Protocol 2: HPLC-Based Assay for APRT Activity

This method directly measures the formation of AMP from adenine and PRPP using High-Performance Liquid Chromatography (HPLC). It is a discontinuous assay that offers high specificity and sensitivity.

Materials:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT.

-

Substrates: 1 mM Adenine, 1 mM PRPP.

-

Enzyme Sample: Purified APRT or cell lysate.

-

Quenching Solution: 0.6 M Perchloric acid.

-

Neutralization Solution: 3 M K₂CO₃.

-

HPLC System: A reverse-phase C18 column with a UV detector set to 260 nm.

-

Mobile Phase: A gradient of buffer A (e.g., 50 mM KH₂PO₄, pH 6.0) and buffer B (e.g., 100% methanol).

Procedure:

-

Prepare the reaction mixture by combining 50 µL of Reaction Buffer, 10 µL of 1 mM Adenine, 10 µL of 1 mM PRPP, and 20 µL of the enzyme sample.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding 20 µL of 0.6 M perchloric acid.

-

Centrifuge the mixture to pellet precipitated protein.

-

Neutralize the supernatant by adding a calculated volume of 3 M K₂CO₃.

-

Centrifuge to remove the KClO₄ precipitate.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate adenine and AMP using a suitable gradient program.

-

Quantify the amount of AMP produced by comparing the peak area to a standard curve of known AMP concentrations.

Protocol 3: Extraction and Quantification of Intracellular Adenine Nucleotides by HPLC

This protocol describes the extraction of adenine nucleotides from cultured cells and their subsequent quantification by reverse-phase HPLC.

Materials:

-

Cell Culture: Adherent or suspension cells.

-

Extraction Buffer: 0.6 M Perchloric acid, ice-cold.

-

Neutralization Solution: 3 M K₂CO₃.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

HPLC System: As described in Protocol 2.

Procedure:

-

Cell Harvesting:

-

Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a known volume of ice-cold Extraction Buffer directly to the plate and scrape the cells.

-

Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the cell pellet in a known volume of ice-cold Extraction Buffer.

-

-

Extraction:

-

Incubate the cell lysate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Neutralization:

-

Transfer the supernatant to a new tube and neutralize by adding a calculated volume of 3 M K₂CO₃.

-

Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge to pellet the precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume onto the HPLC system.

-

Separate and quantify ATP, ADP, and AMP by comparing their peak areas to standard curves.

-

Figure 3. Workflow for the extraction and quantification of intracellular adenine nucleotides.

Conclusion

The adenine salvage pathway, with APRT as its central enzyme, plays a fundamental role in nucleotide metabolism. Its energy efficiency and direct conversion of adenine to AMP make it a crucial process for maintaining cellular nucleotide pools, especially in rapidly proliferating cells. The quantitative data on enzyme kinetics and intracellular nucleotide concentrations, combined with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers in biochemistry, cell biology, and drug development. A thorough understanding and accurate measurement of the adenine salvage pathway are essential for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting nucleotide synthesis.

References

- 1. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Purine Metabolism: A Technical Guide to the Biosynthesis and Degradation of Adenine Phosphates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pathways of adenine phosphate biosynthesis and degradation. A thorough understanding of these intricate and highly regulated metabolic routes is fundamental for researchers in cellular biology, scientists investigating metabolic diseases, and professionals in drug development targeting enzymes within these pathways for therapeutic intervention. This document details the enzymatic steps of both de novo and salvage pathways for adenine nucleotide synthesis, and the catabolic cascade leading to the final product, uric acid. Quantitative data on key enzymes are summarized, and detailed experimental protocols for the analysis of these pathways are provided to facilitate further research and discovery.

Biosynthesis of Adenine Phosphates

Cells employ two primary routes for the synthesis of adenine nucleotides: the de novo pathway, which builds the purine ring from simple precursors, and the salvage pathway, which recycles pre-existing purine bases.

De Novo Biosynthesis Pathway

The de novo synthesis of purine nucleotides is an energy-intensive process that assembles the purine ring structure onto a ribose-5-phosphate scaffold. The pathway culminates in the synthesis of inosine monophosphate (IMP), the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to AMP is a two-step process.

The enzymes of the de novo purine biosynthesis pathway are thought to form a multi-enzyme complex called the purinosome, which is a transient structure that forms under conditions of high purine demand to increase the efficiency of the pathway.[1][2] The formation of the purinosome can be stimulated by culturing cells in purine-depleted medium.[1] The assembly of this complex is a dynamic process, with enzymes partitioning into and out of the purinosome.[3]

Salvage Pathway

The salvage pathway is a metabolically less demanding route that recycles purine bases (adenine, guanine, and hypoxanthine) and nucleosides to generate the corresponding nucleotides. This pathway is crucial for tissues that have a limited capacity for or lack the de novo synthesis pathway.[4] Two key enzymes are involved in the salvage of adenine:

-

Adenine Phosphoribosyltransferase (APRT): Catalyzes the direct conversion of adenine to AMP using phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor.

-

Purine Nucleoside Phosphorylase (PNP): In conjunction with kinases, it facilitates the conversion of adenosine to AMP.

Degradation of Adenine Phosphates

The degradation of adenine nucleotides ultimately leads to the production of uric acid, which is excreted from the body. The pathway involves the sequential removal of the phosphate group and the amino group from adenine nucleotides, followed by the oxidation of the resulting purine base.

The catabolism begins with the conversion of AMP to inosine monophosphate (IMP) by AMP deaminase, or the dephosphorylation of AMP to adenosine, which is then converted to inosine by adenosine deaminase. Inosine is subsequently phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) to hypoxanthine and ribose-1-phosphate. Hypoxanthine is then oxidized to xanthine, and finally to uric acid, by the enzyme xanthine oxidase.

Quantitative Data

The following tables summarize key quantitative data for enzymes and metabolites involved in this compound biosynthesis and degradation.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Organism/Tissue | Reference(s) |

| Amidophosphoribosyltransferase | Glutamine | 460 | - | Human Lymphoblasts | |

| Amidophosphoribosyltransferase | Ammonia | 710 | - | Human Lymphoblasts | |

| Adenylosuccinate Lyase | SAICAR | 1.8 ± 0.1 | - | Human | |

| Adenylosuccinate Lyase | Adenylosuccinate | - | - | Human | |

| Purine Nucleoside Phosphorylase | Inosine | 45 | kcat = 57 s-1 | Human | |

| Purine Nucleoside Phosphorylase | Guanosine | - | kcat = 28 s-1 | Human | |

| Purine Nucleoside Phosphorylase | Hypoxanthine | - | kcat = 70 s-1 | Human | |

| Purine Nucleoside Phosphorylase | Guanine | - | kcat = 48 s-1 | Human | |

| Purine Nucleoside Phosphorylase | Adenosine | - | kcat = 0.0024 s-1 | Human |

Table 2: Intracellular Concentrations of Adenine Nucleotides and Purine Intermediates

| Metabolite | Concentration (µM) | Cell Type/Tissue | Reference(s) |

| AMP | 76.9 ± 20 | Human Capillary Blood | |

| ADP | 254.8 ± 8 | Human Capillary Blood | |

| ATP | 1393.1 ± 189 | Human Capillary Blood | |

| IMP | Increased 3-fold in purinosome-rich cells | HeLa Cells |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Assay for Adenylosuccinate Lyase (ADSL) Activity

This protocol describes a continuous spectrophotometric assay for measuring ADSL activity based on the decrease in absorbance as the substrate is converted to product.

Materials:

-

Spectrophotometer capable of measuring absorbance at 282 nm (for SAMP) or 269 nm (for SAICAR)

-

Quartz cuvettes

-

40 mM Tris-HCl, pH 7.4

-

Adenylosuccinate (SAMP) or Succinylaminoimidazole carboxamide ribotide (SAICAR) stock solution

-

Purified or recombinant ADSL enzyme

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing 40 mM Tris-HCl, pH 7.4.

-

Add varying concentrations of the substrate (SAMP or SAICAR) to the cuvette. For SAMP, typical concentrations range from 1 to 60 µM. For SAICAR, concentrations can range from 1 to 100 µM.

-

Initiate the reaction by adding a known amount of ADSL enzyme to the cuvette.

-

Immediately monitor the decrease in absorbance at 282 nm for the conversion of SAMP to AMP and fumarate, or at 269 nm for the conversion of SAICAR to AICAR and fumarate.

-

Record the change in absorbance over a 30-second interval.

-

Calculate the specific activity using the difference in the extinction coefficient between the substrate and product. The difference in extinction coefficient is 10,000 M-1cm-1 for SAMP to AMP and 700 M-1cm-1 for SAICAR to AICAR.

Assay for Purine Nucleoside Phosphorylase (PNP) Activity

This protocol outlines a colorimetric assay for determining PNP activity by measuring the formation of uric acid from the breakdown of inosine.

Materials:

-

Microplate reader capable of measuring absorbance at 293 nm

-

96-well UV-transparent plate

-

PNP Assay Buffer (e.g., 10x stock)

-

Developer solution (containing xanthine oxidase)

-

Inosine substrate solution

-

Hypoxanthine standard solution (e.g., 10 mM)

-

PNP positive control

-

Cell or tissue lysate, or purified PNP enzyme

Procedure:

-

Prepare a 1x PNP Assay Buffer by diluting the 10x stock with deionized water.

-

Prepare a standard curve by making serial dilutions of the hypoxanthine standard.

-

In a 96-well plate, add 2-50 µL of the sample (lysate or purified enzyme) to the desired wells. For a positive control, add a known amount of PNP. Adjust the volume in all wells to 50 µL with 1x PNP Assay Buffer. Include a reagent background control well with 50 µL of 1x PNP Assay Buffer only.

-

Prepare a reaction mix containing the inosine substrate and the developer solution according to the kit manufacturer's instructions.

-

Add the reaction mix to all wells, including standards, samples, and controls.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at 293 nm.

-

Subtract the background reading from all sample and standard readings.

-

Determine the amount of hypoxanthine produced in the samples by comparing their absorbance to the standard curve.

-

Calculate the PNP activity, which is defined as the amount of enzyme that hydrolyzes inosine to yield 1.0 µmole of hypoxanthine per minute at room temperature.

Quantification of Purine Metabolites by HPLC

This protocol provides a general framework for the separation and quantification of purine metabolites such as adenine, guanine, hypoxanthine, and xanthine using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., potassium phosphate buffer)

-

Perchloric acid or other protein precipitation agent

-

Standards for adenine, guanine, hypoxanthine, and xanthine

-

Biological samples (e.g., cell extracts, plasma, urine)

Procedure:

-

Sample Preparation:

-

For cellular extracts, homogenize cells in a suitable buffer and deproteinize by adding perchloric acid, followed by centrifugation to remove the protein precipitate.

-

For plasma or serum, deproteinize using an appropriate method.

-

Urine samples may be diluted and filtered before analysis.

-

-

Chromatographic Separation:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a known volume of the prepared sample onto the column.

-

Elute the purine metabolites using an isocratic or gradient elution with the mobile phase.

-

-

Detection and Quantification:

-

Monitor the eluent at a specific wavelength (e.g., 254 nm) using the UV detector.

-

Identify the peaks corresponding to each purine metabolite by comparing their retention times with those of the standards.

-

Quantify the concentration of each metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

-

Conclusion

The biosynthesis and degradation of adenine phosphates are central to cellular metabolism, energy homeostasis, and genetic information transfer. The intricate regulation of these pathways ensures a balanced supply of adenine nucleotides for various cellular processes while preventing the accumulation of toxic intermediates. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and scientists aiming to further unravel the complexities of purine metabolism and its implications in health and disease. Continued investigation into these pathways will undoubtedly pave the way for the development of novel therapeutic strategies for a range of human disorders, from metabolic diseases to cancer.

References

- 1. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic Architecture of the Purinosome Involved in Human De Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

The Genesis of a Cellular Powerhouse: A Technical Guide to the Prebiotic Formation and Evolution of Adenine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the plausible prebiotic pathways leading to the formation and evolution of adenine phosphates—fundamental molecules of life, including adenosine monophosphate (AMP), adenosine diphosphate (ADP), and the universal energy currency, adenosine triphosphate (ATP). We delve into the core chemical reactions, environmental conditions, and catalytic influences that likely contributed to the emergence of these vital components in a primordial world. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols for pivotal reactions, and visualizing complex pathways through logical diagrams.

Prebiotic Synthesis of Adenine Phosphates: From Simple Precursors to a Central Metabolite

The journey from simple inorganic molecules to the complex structure of ATP is a multi-step process that likely unfolded in diverse prebiotic environments. Plausible scenarios often point to terrestrial volcanism as a key driver, providing the necessary chemical building blocks and energy sources.[1][2][3] The formation of adenine phosphates can be conceptually divided into three main stages: the synthesis of the nucleobase adenine, the formation of the sugar ribose, and the subsequent phosphorylation of the resulting nucleoside, adenosine.

The Emergence of Adenine

Adenine, a purine nucleobase, is considered one of the most readily formed biological molecules under prebiotic conditions.[1] A widely accepted pathway for its synthesis involves the oligomerization of hydrogen cyanide (HCN), a molecule likely abundant in the early Earth's atmosphere, particularly in volcanic regions.[4] Experiments have demonstrated that heating concentrated solutions of ammonium cyanide can produce adenine. Another proposed route involves the freezing of dilute HCN solutions, which concentrates the reactants and facilitates the formation of adenine precursors.

The Formation of Ribose

The synthesis of ribose, the sugar component of RNA and ATP, is often linked to the formose reaction. This reaction involves the polymerization of formaldehyde (HCHO), another simple organic molecule thought to be present on the early Earth, to form various sugars, including ribose.

The Crucial Step: Phosphorylation of Adenosine

The final and most critical stage in the formation of adenine phosphates is the phosphorylation of adenosine (the combination of adenine and ribose). This process involves the addition of phosphate groups, a reaction that is thermodynamically unfavorable in aqueous environments and requires activating agents or specific environmental conditions. Research has identified several plausible prebiotic phosphorylating agents and conditions that can overcome this hurdle.

-

Trimetaphosphate (P₃m): This cyclic polyphosphate is considered a highly effective phosphorylating agent in prebiotic chemistry. Experiments have shown that trimetaphosphate can phosphorylate adenosine to form AMP and even ATP, particularly in the presence of metal ion catalysts and under conditions simulating evaporation and rehydration (wet-dry cycles).

-

Diamidophosphate (DAP): DAP has been demonstrated to phosphorylate a wide range of prebiotic molecules, including nucleosides, in aqueous solutions. The efficiency of DAP-mediated phosphorylation can be significantly enhanced by wet-dry cycles and the presence of various additives.

-

Acetyl Phosphate (AcP): Acetyl phosphate is a universally conserved intermediate in modern metabolism that bridges thioester and phosphate chemistry. Studies have shown that AcP can selectively phosphorylate ADP to ATP with significant yields in the presence of ferric iron (Fe³⁺) ions in aqueous solution. This finding suggests a potential direct link between prebiotic chemistry and a key reaction in modern biochemistry.

-

Urea and Cyanamide-based Phosphorylation: The presence of nitrogen-containing compounds like urea and cyanamide has been shown to promote the synthesis of adenosine monophosphates from adenosine and phosphate, particularly in evaporative settings.

Quantitative Data on Prebiotic Adenine Phosphate Synthesis

The following tables summarize the quantitative yields of this compound formation from various reported experiments, providing a comparative overview of the efficiency of different prebiotic phosphorylation scenarios.

| Phosphorylating Agent | Substrate | Catalyst/Conditions | Product(s) | Yield (%) | Reference(s) |

| Trimetaphosphate | Adenosine | Ni(II), 4 wet-dry cycles | 5'-ATP | 13.0 | |

| Trimetaphosphate | Adenosine | Ni(II), 4 wet-dry cycles | 2',3'-cyclic AMP | 10.4 | |

| Trimetaphosphate | Adenosine | Ag(I) | 5'-ATP | 23.7 | |

| Trimetaphosphate | 0.05 M Adenosine | pH 8-12, 10 days | AMP | 91.8 | |

| Trimetaphosphate | 0.05 M Adenosine | pH 12-14, 10 days | ATP | 9.9 | |

| Ethyl Metaphosphate | <1 mM Adenosine | UV irradiation, 40°C, 1 hour | ATP | 0.5 | |

| Acetyl Phosphate | ADP | Fe³⁺ | ATP | ~20 | |

| Diamidophosphate | Ribonucleosides | Wet-dry cycles, additives, 80°C | 5'-Phosphates | ~40-49 | |

| Diamidophosphate | Ribonucleosides | Wet-dry cycles, additives | Total Phosphorylation | up to 90 |

Experimental Protocols for Key Phosphorylation Reactions

This section provides detailed methodologies for key experiments that have successfully demonstrated the prebiotic synthesis of adenine phosphates.

Phosphorylation of Adenosine with Trimetaphosphate using Wet-Dry Cycles

-

Objective: To synthesize ATP from adenosine and trimetaphosphate under simulated prebiotic wet-dry cycles with metal ion catalysis.

-

Materials: Adenosine, sodium trimetaphosphate (P₃m), nickel(II) chloride (NiCl₂), deionized water.

-

Procedure:

-

Prepare a solution containing 0.02 M adenosine and 0.2 M sodium trimetaphosphate.

-

Add a catalytic amount of NiCl₂ to the solution.

-

Adjust the pH of the solution to near neutral (pH 7).

-

Subject the solution to a wet-dry cycle:

-

Wet Phase: Maintain the solution at 37°C for a specified period.

-

Dry Phase: Evaporate the water from the solution by heating.

-

-

Repeat the wet-dry cycle four times over a period of two weeks.

-

After the final cycle, dissolve the residue in water.

-

Analyze the products using High-Performance Liquid Chromatography (HPLC) to identify and quantify the yields of AMP, ADP, and ATP.

-

Phosphorylation of ADP to ATP with Acetyl Phosphate and Fe³⁺

-

Objective: To demonstrate the phosphorylation of ADP to ATP using acetyl phosphate as the phosphorylating agent, catalyzed by ferric ions.

-

Materials: Adenosine diphosphate (ADP), acetyl phosphate (AcP), ferric chloride (FeCl₃), buffer solution (e.g., MES buffer), deionized water.

-

Procedure:

-

Prepare a reaction mixture containing ADP and AcP in an aqueous buffer solution.

-

Add a solution of FeCl₃ to the mixture. The presence of Fe³⁺ ions is crucial for catalysis.

-

Maintain the reaction at a controlled temperature and pH, simulating mild prebiotic conditions.

-

Take aliquots of the reaction mixture at different time intervals.

-

Analyze the samples using techniques such as HPLC or nuclear magnetic resonance (NMR) spectroscopy to monitor the formation of ATP and quantify the yield.

-

Phosphorylation of Nucleosides with Diamidophosphate (DAP)

-

Objective: To achieve high-yield phosphorylation of nucleosides using DAP under wet-dry cycles with additives.

-

Materials: Ribonucleoside (e.g., adenosine), diamidophosphate (DAP), deionized water, additives (e.g., formamide, cyanamide, urea).

-

Procedure:

-

Prepare an aqueous solution of the ribonucleoside (e.g., 0.1 M) and DAP.

-

Add a selected additive to the reaction mixture.

-

Adjust the pH to a prebiotically plausible range (e.g., pH 6-10).

-

Subject the mixture to a series of wet-dry cycles at a controlled temperature (e.g., up to 80°C).

-

After the desired number of cycles, re-dissolve the residue.

-

Analyze the products using ³¹P NMR spectroscopy and HPLC to determine the conversion yields and the regioselectivity of phosphorylation (i.e., the ratio of 2'-, 3'-, and 5'-phosphates).

-

Visualizing Prebiotic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical relationships in the prebiotic formation of this compound and a typical experimental workflow.

Caption: Plausible prebiotic pathway for the formation of adenine phosphates from simple precursors.

Caption: A generalized experimental workflow for studying prebiotic phosphorylation reactions.

The Evolutionary Trajectory: From AMP to an Energy-Rich World

The prebiotic synthesis of AMP represents a significant milestone in chemical evolution. Subsequent phosphorylation events, converting AMP to ADP and then to the high-energy molecule ATP, would have paved the way for the development of primitive metabolic pathways. The emergence of ATP as the universal energy currency is a testament to its unique chemical properties and its favored formation under plausible prebiotic conditions. The ability of ATP to drive energetically unfavorable reactions through the transfer of its terminal phosphate group was likely a critical factor in the transition from a non-living chemical world to the first forms of life.

Conclusion and Future Directions

The study of the prebiotic formation and evolution of this compound provides a fascinating window into the chemical origins of life. While significant progress has been made in identifying plausible pathways and reaction conditions, many questions remain. Future research will likely focus on exploring a wider range of potential prebiotic environments, identifying novel catalytic systems, and understanding the interplay between different prebiotic chemical networks. For drug development professionals, a deeper understanding of the fundamental roles and synthesis of these molecules can inspire novel therapeutic strategies targeting metabolic pathways and energy-dependent cellular processes. The ongoing exploration of our planet's chemical past continues to illuminate the fundamental principles that govern life and offers new perspectives for scientific innovation.

References

- 1. Prebiotic Synthesis of ATP: A Terrestrial Volcanism-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prebiotic Synthesis of ATP: A Terrestrial Volcanism-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primordial Soup Theory - Crystalinks [crystalinks.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Adenine Phosphates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of adenine phosphates—adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP). Detailed experimental protocols for their analysis and the study of their interactions are also included, alongside visualizations of key signaling pathways.

Chemical Structure of Adenine Phosphates

Adenine phosphates are fundamental nucleotides essential for cellular metabolism, signaling, and as precursors for nucleic acid synthesis.[1][2] Their core structure consists of three components:

-

Adenine: A purine nucleobase.

-

Ribose: A five-carbon sugar (pentose).

-

Phosphate Group(s): One, two, or three phosphate groups attached to the 5' carbon of the ribose sugar.[3][4][5]

The number of phosphate groups distinguishes AMP, ADP, and ATP. In ATP, the phosphate groups are designated as alpha (α), beta (β), and gamma (γ), starting from the one closest to the ribose sugar. The bonds between these phosphate groups, known as phosphoanhydride bonds, are "high-energy" bonds, and their hydrolysis releases a significant amount of energy.

Physicochemical Properties of Adenine Phosphates

The physicochemical properties of adenine phosphates are crucial for their biological function and for designing experiments involving these molecules. Key quantitative data are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Adenosine Monophosphate (AMP) | Adenosine Diphosphate (ADP) | Adenosine Triphosphate (ATP) |

| Chemical Formula | C₁₀H₁₄N₅O₇P | C₁₀H₁₅N₅O₁₀P₂ | C₁₀H₁₆N₅O₁₃P₃ |

| Molar Mass | 347.22 g/mol | 427.2 g/mol | 507.18 g/mol |

| Appearance | White crystalline powder | Crystalline solid | Colorless solid |

| Melting Point | 178-185 °C (decomposes) | Not specified | 187 °C (disodium salt, decomposes) |

| UV-vis (λmax) | Not specified | 258 nm | 259 nm |

Table 2: Solubility Data

| Solvent | Adenosine Monophosphate (AMP) | Adenosine Diphosphate (ADP) | Adenosine Triphosphate (ATP) |

| Water | Soluble (10,000 mg/L at 20 °C) | Soluble in aqueous buffers | Highly soluble (50 mg/ml) |

| PBS (pH 7.2) | Not specified | ~3 mg/ml | ~10 mg/ml |

| Ethanol | Insoluble | Not specified | <1 mg/mL at 25°C |

| DMSO | Soluble | Soluble | <1 mg/mL at 25°C |

Table 3: Acidity and Stability

| Property | Adenosine Monophosphate (AMP) | Adenosine Diphosphate (ADP) | Adenosine Triphosphate (ATP) |

| pKa Values | 0.9, 3.8, 6.1 | 3.95, 6.3 | 0.9, 1.4, 3.8, 6.5 |

| Stability in Aqueous Solution | Neutral solutions are stable. | Less stable than AMP. | Stable between pH 6.8 and 7.4. Rapidly hydrolyzes at extreme pH. |

| Stability in Solid State | Stable for long periods in a dry state. | Stable for ≥ 4 years at -20°C. | A slow dismutation to ADP and adenosine 5'-tetraphosphate can occur. Store at -20°C with desiccation. |

Adenine Phosphates in Cellular Signaling

Extracellular ATP, ADP, and other nucleotides are important signaling molecules that act through purinergic receptors, which are broadly divided into P1 (adenosine receptors) and P2 receptors. P2 receptors are further classified into P2X and P2Y families.

P2Y Receptor Signaling Pathways

P2Y receptors are G protein-coupled receptors (GPCRs) that are activated by a variety of nucleotides, including ATP, ADP, UTP, and UDP. There are eight subtypes of P2Y receptors in mammals, each with distinct ligand specificities and downstream signaling cascades.

-

Gq-coupled P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Gi-coupled P2Y Receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gs-coupled P2Y Receptors (P2Y₁₁): This receptor is unique in that it can couple to both Gq and Gs proteins, leading to the activation of both the PLC and adenylyl cyclase pathways.

P2X Receptor Signaling Pathway

P2X receptors are ligand-gated ion channels that are activated by ATP. There are seven subtypes of P2X receptors (P2X1-7) that assemble as homo- or heterotrimers to form non-selective cation channels. Upon ATP binding, these channels open, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This leads to membrane depolarization and an increase in intracellular calcium, which can trigger a variety of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and, in the case of the P2X7 receptor, the activation of the NLRP3 inflammasome.

Experimental Protocols

Synthesis and Purification of Adenine Phosphates

Enzymatic Synthesis of ATP:

ATP is primarily synthesized in cells via cellular respiration and photosynthesis. The final step of ATP synthesis is catalyzed by the enzyme ATP synthase, which utilizes a proton gradient across a membrane to drive the phosphorylation of ADP.

-

Principle: ATP synthase is a molecular motor that couples the movement of protons down their electrochemical gradient to the synthesis of ATP from ADP and inorganic phosphate (Pi).

-

Protocol Outline:

-

Preparation of Vesicles with ATP Synthase: Isolate mitochondria or chloroplasts, or use purified ATP synthase reconstituted into liposomes.

-

Generation of a Proton Gradient: Artificially create a proton gradient across the vesicle membrane, for example, by an acid-base transition.

-

ATP Synthesis Reaction: Add ADP and radiolabeled Pi to the vesicle suspension.

-

Quenching and Analysis: Stop the reaction and quantify the amount of radiolabeled ATP formed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification by High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common method for the purification and quantification of adenine nucleotides.

-

Principle: This technique separates molecules based on their hydrophobicity. An ion-pairing agent is often added to the mobile phase to improve the retention and separation of the highly polar adenine phosphates on a nonpolar stationary phase (e.g., C18).

-

Instrumentation: An HPLC system with a UV detector is required.

-

Stationary Phase: A C18 reversed-phase column.

-

Mobile Phase: A gradient of a low concentration of an organic solvent (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., potassium phosphate) containing an ion-pairing agent (e.g., tetrabutylammonium).

-

Detection: UV absorbance at 254 or 260 nm.

-

Protocol Outline:

-

Sample Preparation: Dissolve the crude sample containing adenine phosphates in the mobile phase.

-

Injection: Inject the sample onto the equilibrated HPLC column.

-

Elution: Run a gradient of increasing organic solvent concentration to elute the adenine phosphates. The elution order is typically ATP, then ADP, then AMP.

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest.

-

Lyophilization: Lyophilize the collected fractions to obtain the purified adenine phosphate.

-

Analysis of Protein-Adenine Phosphate Interactions

Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

-

Principle: A solution of a ligand (e.g., ATP) is titrated into a solution of a macromolecule (e.g., a protein) in a sample cell. The heat change associated with the binding is measured.

-

Instrumentation: An isothermal titration calorimeter.

-

Sample Preparation:

-

The protein and ATP must be in identical, well-matched buffers to minimize heats of dilution. Dialysis of both samples against the same buffer is highly recommended.

-

The concentrations of the protein and ATP should be accurately known. Typically, the protein concentration in the cell is 5-50 µM, and the ATP concentration in the syringe is 10-20 times higher.

-

All solutions should be degassed before use.

-

-

Protocol Outline:

-

Instrument Setup: Clean the sample cell and syringe thoroughly.

-

Loading Samples: Fill the reference cell with buffer, the sample cell with the protein solution, and the syringe with the ATP solution.

-

Titration: Perform a series of small injections of ATP into the protein solution, allowing the system to reach equilibrium after each injection.

-

Data Analysis: Integrate the heat flow data to obtain the heat change for each injection. Plot the heat change per mole of injectant against the molar ratio of ATP to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

-

Principle: One binding partner (the ligand, e.g., a protein) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., ATP) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Instrumentation: An SPR instrument.

-

Protocol Outline:

-

Ligand Immobilization: Covalently attach the protein of interest to the sensor chip surface using a suitable chemistry (e.g., amine coupling).

-

Analyte Injection: Inject a series of concentrations of ATP over the immobilized protein surface and a reference surface (without the protein).

-

Data Acquisition: Record the SPR sensorgrams, which show the change in response units (RU) over time.

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

References

The Cornerstone of the Code: Adenine Phosphate's Pivotal Role in Nucleic Acid Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Adenine, a fundamental purine nucleobase, in its phosphorylated form as an adenosine phosphate, is a critical architectural component of nucleic acids. Its precise structural and thermodynamic properties are paramount to the stable formation of the DNA double helix and the diverse functionalities of RNA. This technical guide provides a comprehensive examination of adenine phosphate's involvement in nucleic acid structure, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a resource for professionals in life sciences and drug development.

The Structural Significance of this compound

Adenine's contribution to nucleic acid structure is multifaceted, encompassing its role in the sugar-phosphate backbone, the specificity of base pairing, and the overall stability of the helical structure.

The Sugar-Phosphate Backbone: A Covalent Framework

The backbone of a nucleic acid strand is a polymer of alternating sugar and phosphate groups. In this chain, the phosphate group of an incoming deoxynucleotide triphosphate (in DNA) or ribonucleotide triphosphate (in RNA), such as adenosine triphosphate (ATP), forms a phosphodiester bond. This covalent linkage is established between the 5' phosphate group of the incoming nucleotide and the 3' hydroxyl group of the sugar on the growing nucleic acid chain. This reaction, catalyzed by DNA or RNA polymerases, results in the release of a pyrophosphate molecule and the incorporation of adenosine monophosphate into the polynucleotide chain. The resulting sugar-phosphate backbone is a stable, negatively charged framework that provides the structural support for the entire molecule.

Watson-Crick Base Pairing: The Basis of Genetic Information

The defining feature of adenine in the context of DNA's double helical structure is its specific hydrogen bonding with thymine. Adenine and thymine form two hydrogen bonds, a pairing that is crucial for the accurate replication and transcription of genetic information.[1][2] In RNA, adenine pairs with uracil, also through two hydrogen bonds. This complementarity is a cornerstone of molecular biology, ensuring the fidelity of the genetic code.

Base Stacking: A Major Stabilizing Force

Beyond hydrogen bonding, the stability of the DNA double helix is significantly influenced by base stacking interactions. These are non-covalent interactions between the planar aromatic rings of adjacent bases. The stacking of adenine with its neighbors in the DNA sequence contributes significantly to the overall negative Gibbs free energy of duplex formation, a key determinant of helical stability.[3][4]

Quantitative Analysis of Adenine's Structural Contribution

The precise geometry and thermodynamics of adenine's interactions within the nucleic acid structure are critical for its function. The following tables summarize key quantitative data.

| Parameter | Value (Å)[5] |

| Adenine Ring Bond Lengths | |

| N1-C2 | 1.34 |

| C2-N3 | 1.34 |

| N3-C4 | 1.35 |

| C4-C5 | 1.38 |

| C5-C6 | 1.41 |

| C6-N1 | 1.34 |

| C5-N7 | 1.39 |

| N7-C8 | 1.31 |

| C8-N9 | 1.37 |

| Glycosidic Bond | |

| N9-C1' | 1.47 |

| Hydrogen Bonds (A-T pair) | |

| N6(Adenine)···O4(Thymine) | ~2.8-3.0 |

| N1(Adenine)···N3(Thymine) | ~2.8-3.0 |

Table 1: Selected Bond Lengths of Adenine in B-DNA. Values are approximate and can vary slightly depending on the specific sequence context and environmental conditions.

| Thermodynamic Parameter | Value (kcal/mol) |

| A-T Hydrogen Bonding | |

| Enthalpy (ΔH°) | -11.8 to -12.1 |

| Base Stacking (Nearest-Neighbor) | |

| AA/TT (ΔH°) | -7.6 |

| AA/TT (ΔS°) | -21.3 (cal/mol·K) |

| AA/TT (ΔG°37) | -1.0 |

| AT/TA (ΔH°) | -7.2 |

| AT/TA (ΔS°) | -20.4 (cal/mol·K) |

| AT/TA (ΔG°37) | -0.88 |

Table 2: Thermodynamic Parameters for Adenine-Thymine Interactions. Values are for duplex formation in 1 M NaCl and are sequence-dependent.

Experimental Protocols for Structural Determination

The elucidation of nucleic acid structure at an atomic level relies on sophisticated biophysical techniques. The following sections provide an overview of the methodologies for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography for Nucleic Acid Structure Determination

X-ray crystallography provides a static, high-resolution picture of the molecular structure of a nucleic acid.

Methodology:

-

Crystallization: The first and often most challenging step is to obtain a well-ordered crystal of the DNA or RNA molecule. This involves preparing a highly pure and concentrated solution of the nucleic acid and screening a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to induce the formation of a single, diffraction-quality crystal. The hanging drop and sitting drop vapor diffusion methods are commonly employed.

-

Data Collection: The crystal is mounted and exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electrons in the molecule, producing a pattern of spots on a detector. The intensities and positions of these spots are recorded.

-

Phasing: The diffraction data provides the amplitudes of the scattered X-rays, but not their phases. The "phase problem" is solved using methods such as Molecular Replacement (if a similar structure is known), Multi-wavelength Anomalous Dispersion (MAD), or Single-wavelength Anomalous Dispersion (SAD).

-

Model Building and Refinement: An initial electron density map is calculated from the phased diffraction data. A molecular model of the nucleic acid is then built into this map and refined using computational methods to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Nucleic Acid Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acids in solution, providing insights into their dynamic properties.

Methodology:

-

Sample Preparation: The DNA or RNA sample is isotopically labeled (e.g., with 13C and 15N) and dissolved in a suitable buffer.

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

-

1D 1H NMR: Provides initial information on the sample's purity and conformation.

-

2D Correlation Spectroscopy (COSY): Identifies protons that are scalar-coupled (through bonds), which is useful for assigning sugar protons.

-

2D Total Correlation Spectroscopy (TOCSY): Correlates all protons within a spin system, aiding in the assignment of all protons within a single nucleotide.

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space (through-space interactions), providing distance restraints that are crucial for determining the 3D structure.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the nucleic acid sequence.

-

Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for computational algorithms to calculate a family of structures that are consistent with the experimental data.

Signaling Pathways Involving Adenine Phosphates

Beyond its structural role in nucleic acids, adenosine phosphates are key signaling molecules. The following diagrams illustrate two important signaling pathways.

References

The Pivotal Role of Adenine Phosphate in the Synthesis of Coenzyme A and Flavin Adenine Dinucleotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) and Flavin Adenine Dinucleotide (FAD) are indispensable cofactors in a myriad of metabolic processes, including cellular respiration, fatty acid metabolism, and redox reactions. The synthesis of these vital molecules is intrinsically dependent on the availability and utilization of adenine phosphate, primarily in the form of adenosine triphosphate (ATP). This technical guide provides an in-depth exploration of the biosynthetic pathways of CoA and FAD, with a specific focus on the critical roles of ATP. We will dissect the enzymatic steps, present quantitative kinetic data for key enzymes, and provide detailed experimental protocols for the quantification of these coenzymes. Furthermore, this guide employs Graphviz diagrams to visually articulate the intricate biochemical pathways and experimental workflows, offering a comprehensive resource for researchers in metabolism and drug development.

The Role of this compound in Coenzyme A Biosynthesis

Coenzyme A is a universal and essential cofactor that acts as a carrier of acyl groups. Its synthesis is a five-step enzymatic pathway that originates from the vitamin pantothenate (Vitamin B5). ATP plays a multifaceted role in this pathway, acting as a phosphate donor, a source of the adenosine monophosphate (AMP) moiety, and an energy source to drive thermodynamically unfavorable reactions.

The Coenzyme A Synthesis Pathway

The synthesis of CoA from pantothenate involves the sequential action of five enzymes. ATP is directly consumed in three of these five steps. The overall pathway is illustrated below.

The key roles of this compound in this pathway are:

-

Phosphorylation of Pantothenate: The first committed step is the phosphorylation of pantothenate to 4'-phosphopantothenate, catalyzed by Pantothenate Kinase (PanK) . This reaction utilizes one molecule of ATP as the phosphate donor. This step is the primary rate-limiting and regulatory point of the pathway.[1]

-

Formation of 4'-Phospho-N-pantothenoylcysteine: The second step, catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) , involves the condensation of 4'-phosphopantothenate with cysteine. This reaction is coupled to the hydrolysis of ATP to ADP and inorganic phosphate, providing the necessary energy for the formation of the peptide bond.[1]

-

Adenylylation of 4'-Phosphopantetheine: Following the decarboxylation of 4'-phospho-N-pantothenoylcysteine to 4'-phosphopantetheine by Phosphopantothenoylcysteine Decarboxylase (PPCDC) , the fourth step involves the transfer of an adenylyl group (AMP) from ATP to 4'-phosphopantetheine. This reaction, catalyzed by Phosphopantetheine Adenylyltransferase (PPAT) , forms dephospho-CoA.[1]

-

Phosphorylation of Dephospho-CoA: The final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA to form Coenzyme A. This reaction is catalyzed by Dephospho-CoA Kinase (DPCK) and utilizes a molecule of ATP as the phosphate donor.[1]

Quantitative Data on Key Enzymes in CoA Synthesis

The efficiency and substrate affinity of the enzymes in the CoA biosynthetic pathway are critical determinants of the overall flux. The following table summarizes available kinetic parameters for key enzymes in this pathway.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Pantothenate Kinase (PanK) | Escherichia coli | Pantothenate | 160 | - | [2] |

| Escherichia coli | ATP | 200 | - | ||

| Rat Liver | Pantothenate | 16 | - | ||

| Dephospho-CoA Kinase (DPCK) | Thermococcus kodakarensis | Dephospho-CoA | 140 | 17,000 | |

| Thermococcus kodakarensis | GTP | 260 | 20,400 |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

Experimental Protocol: Quantification of Coenzyme A by HPLC

Accurate quantification of intracellular CoA pools is essential for studying metabolic regulation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Objective: To quantify the concentration of Coenzyme A in biological samples.

Principle: This method involves the extraction of CoA from the sample, followed by separation using reverse-phase HPLC and detection by UV absorbance at 259 nm.

Materials:

-

Perchloric acid (PCA), 5% (v/v)

-

Potassium bicarbonate (KHCO3), 3 M

-

Dithiothreitol (DTT)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile Phase A: 100 mM sodium phosphate, pH 5.0

-

Mobile Phase B: 100 mM sodium phosphate, pH 5.0, with 30% (v/v) methanol

-

CoA standard solution

Procedure:

-

Sample Preparation (from cultured cells):

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in a known volume of ice-cold 5% PCA.

-

Incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding 3 M KHCO3 dropwise until the pH is between 6.0 and 7.0.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

The resulting supernatant contains the CoA extract.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject a known volume of the CoA standard to determine the retention time.

-

Inject the prepared sample extract.

-

Elute the column with a gradient of Mobile Phase B (e.g., 5% to 50% over 20 minutes).

-

Monitor the absorbance at 259 nm.

-

Identify the CoA peak in the sample chromatogram based on the retention time of the standard.

-

Quantify the amount of CoA in the sample by comparing the peak area to a standard curve generated from known concentrations of the CoA standard.

-

The Role of this compound in FAD Synthesis

Flavin Adenine Dinucleotide (FAD) is a redox cofactor crucial for metabolism, involved in the citric acid cycle, fatty acid oxidation, and the electron transport chain. The synthesis of FAD from its precursor, riboflavin (Vitamin B2), is a two-step process that is entirely dependent on ATP.

The FAD Synthesis Pathway

The biosynthesis of FAD is a more direct process compared to CoA synthesis, involving two key enzymatic reactions. ATP serves both as a phosphate donor and as the source of the AMP moiety.

The key roles of this compound in this pathway are:

-

Phosphorylation of Riboflavin: The first step is the phosphorylation of riboflavin to form flavin mononucleotide (FMN). This reaction is catalyzed by Riboflavin Kinase and utilizes one molecule of ATP as the phosphate donor.

-

Adenylylation of FMN: The second and final step is the adenylylation of FMN to form FAD. FAD Synthetase catalyzes the transfer of an AMP moiety from ATP to FMN, with the release of pyrophosphate (PPi).

Quantitative Data on Key Enzymes in FAD Synthesis

The kinetic properties of the enzymes involved in FAD synthesis are crucial for maintaining cellular flavin homeostasis. The following table provides a summary of reported kinetic parameters.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Riboflavin Kinase | Methanococcus maripaludis | Riboflavin | 185.8 | 5,900 | |

| Methanococcus maripaludis | CTP | 236.0 | 3,900 | ||

| Nicotiana tabacum | Riboflavin | 320 | 1,400 | ||